molecular formula C16H16O7 B12300792 2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

Cat. No.: B12300792
M. Wt: 320.29 g/mol
InChI Key: VEGRZYSJCNPLRM-UHFFFAOYSA-N
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Description

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and are commonly found in various natural sources, including plants and fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2-methyl-9,10-anthracenedione using strong oxidizing agents such as nitric acid or potassium permanganate under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane to facilitate the oxidation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Catalysts like vanadium pentoxide (V2O5) can be used to enhance the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The hydroxyl and methoxy groups can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Nitric acid, potassium permanganate, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles like acyl chlorides and alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to apoptosis. It can also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

2,3,4,8-tetrahydroxy-6-methoxy-3-methyl-2,4-dihydro-1H-anthracene-9,10-dione

InChI

InChI=1S/C16H16O7/c1-16(22)10(18)5-8-12(15(16)21)14(20)7-3-6(23-2)4-9(17)11(7)13(8)19/h3-4,10,15,17-18,21-22H,5H2,1-2H3

InChI Key

VEGRZYSJCNPLRM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC2=C(C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O)O

Origin of Product

United States

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